molecular formula C16H20N4O5S B11301218 N-(butan-2-yl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-(butan-2-yl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11301218
M. Wt: 380.4 g/mol
InChI Key: VHTXFXXQWCIUMR-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The starting materials often include butan-2-amine, 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride, and benzoyl chloride. The reaction conditions usually require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of automated systems for mixing, heating, and cooling ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfadiazine: Another sulfonamide antibiotic with similar applications.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

N-(BUTAN-2-YL)-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is unique due to its specific structural features, such as the butan-2-yl group and the dihydropyrimidine moiety. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

N-butan-2-yl-2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C16H20N4O5S/c1-4-9(2)17-14(21)11-7-5-6-8-12(11)20-26(24,25)13-10(3)18-16(23)19-15(13)22/h5-9,20H,4H2,1-3H3,(H,17,21)(H2,18,19,22,23)

InChI Key

VHTXFXXQWCIUMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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